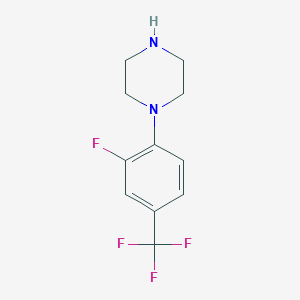

1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine

Description

Properties

IUPAC Name |

1-[2-fluoro-4-(trifluoromethyl)phenyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F4N2/c12-9-7-8(11(13,14)15)1-2-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDNYOZEHRTOLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine

Introduction

1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine is a crucial building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of the key chemical transformations, offering not just procedural steps but also the scientific rationale behind them.

Strategic Approaches to Synthesis

The formation of the C-N bond between the electron-deficient aromatic ring and the piperazine moiety is the cornerstone of synthesizing this compound. Two principal strategies dominate this field: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice between these pathways often depends on the availability and cost of starting materials, desired scale, and the specific isomeric purity required.

Pathway 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This reaction utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl halide with an amine. For the synthesis of our target molecule, this pathway typically involves the reaction of 1-bromo-2-fluoro-4-(trifluoromethyl)benzene with piperazine.

Causality of Component Selection:

-

Palladium Catalyst: A source of Palladium(0) is essential to initiate the catalytic cycle. Pre-catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or stable Pd(II) sources such as Pd(OAc)₂ (palladium(II) acetate) that reduce to Pd(0) in situ are commonly employed.[3][4]

-

Phosphine Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich biaryl phosphine ligands, such as XPhos or SPhos, are often preferred. These ligands stabilize the palladium center, promote oxidative addition of the aryl halide, and facilitate the crucial reductive elimination step that forms the desired C-N bond.[5]

-

Base: A non-nucleophilic base is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common choice due to its strong basicity and good solubility in organic solvents.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the base and to ensure the stability of the catalytic species.

Visualizing the Buchwald-Hartwig Pathway:

Caption: Buchwald-Hartwig synthesis of the target molecule.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) offers a more classical and often more economical route. This pathway relies on the high electrophilicity of an aromatic ring bearing strong electron-withdrawing groups, which allows for the direct displacement of a leaving group by a nucleophile.[6] For our target molecule, a common starting material is 1,2-difluoro-4-(trifluoromethyl)benzene.

Causality of Component Selection:

-

Aryl Substrate: The presence of two fluorine atoms and a trifluoromethyl group renders the aromatic ring highly electron-deficient. This electronic property is crucial for the SNAr mechanism, as it stabilizes the negatively charged intermediate (Meisenheimer complex). The fluorine atom at the 2-position is preferentially displaced over the one at the 1-position due to the combined electron-withdrawing effects of the adjacent fluorine and the para-trifluoromethyl group.

-

Nucleophile: Piperazine acts as the incoming nucleophile.

-

Base: An excess of piperazine can serve as the base to neutralize the hydrofluoric acid byproduct. Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be used.[7]

-

Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for SNAr reactions.[8][9] These solvents can solvate the cation of the base while leaving the anion (the nucleophile) relatively free and highly reactive.

Visualizing the SNAr Pathway:

Caption: SNAr synthesis of the target molecule.

Quantitative Data Summary

| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |

| Aryl Substrate | 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene | 1,2-Difluoro-4-(trifluoromethyl)benzene |

| Catalyst/Promoter | Palladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos) | Typically no catalyst required |

| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu) | Inorganic base (e.g., K₂CO₃) or excess piperazine |

| Solvent | Anhydrous aprotic (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMSO, DMF) |

| Temperature | 80-120 °C | 100-150 °C |

| Typical Reaction Time | 4-24 hours | 12-48 hours |

| Reported Yields | 70-95% | 60-85% |

Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

Materials:

-

1-Bromo-2-fluoro-4-(trifluoromethyl)benzene

-

Piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add 1-bromo-2-fluoro-4-(trifluoromethyl)benzene (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

In a separate vial, dissolve Pd₂(dba)₃ (0.01-0.05 eq) and XPhos (0.02-0.10 eq) in anhydrous toluene.

-

Add the catalyst solution to the Schlenk flask containing the reactants.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

-

Heat the mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Materials:

-

1,2-Difluoro-4-(trifluoromethyl)benzene

-

Piperazine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 1,2-difluoro-4-(trifluoromethyl)benzene (1.0 eq), piperazine (2.0-3.0 eq), and potassium carbonate (1.5 eq).

-

Add anhydrous DMSO to the flask.

-

Heat the reaction mixture to 120-140 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of cold water, which should precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Conclusion

The synthesis of this compound is readily achievable through either palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution. The Buchwald-Hartwig approach often provides higher yields and may be more suitable for a broader range of substrates, while the SNAr method presents a more cost-effective and operationally simpler alternative, provided the appropriate activated aryl fluoride is available. The selection of the optimal synthetic route will be guided by factors such as cost, scale, and available laboratory resources. Both methods are robust and have been widely adopted in the pharmaceutical industry for the preparation of this and structurally related compounds.

References

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. [Link]

-

WordPress. SNAr Reaction in Other Common Molecular Solvents. [Link]

-

National Institutes of Health. Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. [Link]

-

Pendidikan Kimia. One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

SWGDRUG.org. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

-

National Institutes of Health. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. [Link]

-

National Institutes of Health. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

-

University College London. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

-

ResearchGate. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

-

Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]

-

National Institutes of Health. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]

-

ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]

-

WordPress. SNAr Solvents and Reagents. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. swgdrug.org [swgdrug.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]

- 6. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Forward

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics are the bedrock upon which we build our understanding of a compound's behavior, from its synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical overview of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine, a substituted N-arylpiperazine of significant interest in medicinal chemistry.

The N-arylpiperazine scaffold is a privileged structure in pharmacology, forming the core of numerous approved drugs, particularly those targeting the central nervous system.[1][2] The introduction of electron-withdrawing groups, such as the fluoro and trifluoromethyl moieties present in the title compound, can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and receptor binding affinity.[3][4] This guide aims to provide researchers and drug development professionals with a thorough understanding of the key physicochemical parameters of this compound, leveraging both computed data and experimental findings from closely related analogs to build a comprehensive profile. While direct experimental data for this specific molecule is limited in the public domain, this guide synthesizes available information to offer valuable insights and predictive understanding.

Core Molecular Attributes

This compound is a derivative of piperazine featuring a 2-fluoro-4-(trifluoromethyl)phenyl group attached to one of the nitrogen atoms.

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=46837495&t=l"]; } Caption: 2D and 3D representations of this compound.

Table 1: Core Identifiers and Properties

| Property | Value | Source |

| CAS Number | 817170-70-0 | [5] |

| Molecular Formula | C₁₁H₁₂F₄N₂ | [5] |

| Molecular Weight | 248.22 g/mol | [5] |

| IUPAC Name | 1-[2-fluoro-4-(trifluoromethyl)phenyl]piperazine | [6] |

Physicochemical Properties: A Detailed Analysis

A molecule's physicochemical properties are critical determinants of its behavior in both chemical and biological systems. The following sections detail the known and estimated properties of this compound.

Melting and Boiling Points

-

Melting Point: The melting point of the isomeric compound 1-(4-Trifluoromethylphenyl)piperazine is reported to be in the range of 88-92 °C.[7] Given the similar molecular weight and structure, it is plausible that the melting point of this compound is in a comparable range, likely as a crystalline solid at room temperature.

-

Boiling Point: Due to the relatively high molecular weight and polarity, the boiling point is expected to be significantly above 200 °C at atmospheric pressure.

Solubility

The solubility of a compound is a critical factor in its suitability for various applications, including formulation and in vivo administration.

-

Aqueous Solubility: Experimental data for the aqueous solubility of this compound is not available. However, the presence of the lipophilic trifluoromethyl group and the aromatic ring suggests that the free base will likely have low aqueous solubility.[4] The piperazine moiety, with its two nitrogen atoms, can be protonated to form salts, which would be expected to have significantly higher aqueous solubility. For instance, the hydrochloride salt of the related compound 1-(4-Trifluoromethylphenyl)piperazine is soluble in PBS (pH 7.2) at 10 mg/mL.[8]

-

Organic Solvent Solubility: Based on the solubility of related compounds like 1-(3-Trifluoromethylphenyl)piperazine hydrochloride, it is anticipated that this compound would be soluble in methanol and DMSO.[9]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination

This protocol outlines a standard procedure for determining the thermodynamic solubility of a compound in an aqueous buffer.

dot digraph "Solubility_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Workflow for determining aqueous solubility via the shake-flask method.

Acidity and Basicity (pKa)

The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and receptor interactions. As a piperazine derivative, this compound has two basic nitrogen atoms.

-

Estimated pKa: Direct experimental pKa values for the target compound are not available. The pKa of the piperazine ring is influenced by the substituents on the nitrogen atoms. The electron-withdrawing nature of the 2-fluoro-4-(trifluoromethyl)phenyl group is expected to decrease the basicity of the adjacent nitrogen atom (N1) compared to unsubstituted piperazine. The pKa of the distal nitrogen (N4) is expected to be closer to that of a typical secondary amine in a cyclic system. A study on various piperazine derivatives showed that electron-withdrawing groups on the aryl ring generally lower the pKa values.[10]

Experimental Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

dot digraph "pKa_Determination" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: Step-by-step process for pKa determination by potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key parameter in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Computed LogP: A computed XLogP3 value of 2.4 has been reported for this compound.[6] This positive value indicates a preference for the lipid phase over the aqueous phase, suggesting that the compound is lipophilic. The presence of the trifluoromethyl group is known to significantly increase lipophilicity.[4]

Spectroscopic Profile

Spectroscopic data is essential for the structural elucidation and identification of a molecule. While experimental spectra for this compound were not found, the expected features can be inferred from the analysis of its structural components and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the substituted phenyl ring and the methylene protons of the piperazine ring. The aromatic protons will likely appear as complex multiplets in the downfield region (around 7.0-8.0 ppm) due to coupling with each other and with the fluorine atom. The trifluoromethyl group, being a strong electron-withdrawing group, will deshield the adjacent aromatic protons, shifting them further downfield.[11] The protons on the piperazine ring will likely appear as two distinct multiplets in the upfield region (around 3.0-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the piperazine carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two signals: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 248. The fragmentation pattern will likely involve cleavage of the piperazine ring and loss of fragments from the substituted phenyl ring. Studies on related trifluoromethylphenylpiperazines have identified characteristic fragment ions that can be used for identification.[12][13][14]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, C-N stretching of the amine and piperazine ring, and C-F stretching from the fluoro and trifluoromethyl groups.

Synthesis and Reactivity

N-arylpiperazines are commonly synthesized through the nucleophilic substitution reaction of an appropriate aryl halide with piperazine. In the case of this compound, a likely synthetic route would involve the reaction of 1,2-difluoro-4-(trifluoromethyl)benzene or 2-chloro-1-fluoro-5-(trifluoromethyl)benzene with piperazine.[15]

dot digraph "Synthesis_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Caption: A plausible synthetic route to this compound.

The piperazine moiety offers sites for further chemical modification. The secondary amine can be alkylated, acylated, or used in other coupling reactions to generate a diverse range of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry, embodying the strategic use of fluorine substitution to modulate physicochemical and pharmacological properties. This guide has provided a comprehensive overview of its core attributes, drawing upon computed data and experimental findings from closely related analogs to construct a detailed profile. While a lack of direct experimental data for some properties necessitates a predictive approach, the information presented herein offers a solid foundation for researchers and drug development professionals working with this and similar N-arylpiperazine scaffolds. A thorough experimental characterization of this compound would be a valuable contribution to the field, further refining our understanding of its behavior and potential applications.

References

- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C11H12F4N2 | CID 46837495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(4-Trifluoromethylphenyl)piperazine = 98.0 GC 30459-17-7 [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. uregina.ca [uregina.ca]

- 11. reddit.com [reddit.com]

- 12. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. 1-(2-Trifluoromethylphenyl)piperazine|63854-31-9 [benchchem.com]

An In-depth Technical Guide to 1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine, a fluorinated arylpiperazine of significant interest in medicinal chemistry and drug discovery. While specific data for this compound is limited in publicly available literature, this document synthesizes information from closely related analogues to infer its chemical properties, potential synthetic routes, and applications as a key building block in the development of novel therapeutics. The guide covers its physicochemical characteristics, proposed synthetic pathways, and its prospective role in the design of new chemical entities targeting various biological pathways.

Introduction: The Significance of Fluorinated Arylpiperazines in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, can enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby improving oral bioavailability and brain penetration. The piperazine moiety is a common scaffold in many approved drugs, recognized for its ability to introduce a basic nitrogen atom, which can be crucial for target engagement and improving solubility.

The combination of a fluoro- and a trifluoromethyl-substituted phenyl ring attached to a piperazine core, as seen in this compound, presents a unique chemical entity with potential for fine-tuning drug-like properties. This guide will delve into the known characteristics of this compound and extrapolate its potential from the extensive research on its isomers and related arylpiperazines.

Chemical Identity and Physicochemical Properties

CAS Number: 817170-70-0[1]

Molecular Formula: C₁₁H₁₂F₄N₂[1]

Molecular Weight: 248.22 g/mol [1]

Chemical Structure:

Figure 1: 2D Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 248.22 g/mol | ChemScene[1] |

| Molecular Formula | C₁₁H₁₂F₄N₂ | ChemScene[1] |

| Purity | ≥98% | ChemScene[1] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)F)N2CCNCC2 | ChemScene[1] |

Synthesis and Manufacturing

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

This powerful C-N bond-forming reaction is a cornerstone of modern medicinal chemistry for the synthesis of aryl amines.

Figure 2: Proposed synthesis via Buchwald-Hartwig amination.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-fluoro-4-(trifluoromethyl)benzene (1.0 eq), piperazine (1.2 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq), and a base, typically sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Solvent Addition: Add anhydrous toluene as the solvent.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

The choice of catalyst, ligand, base, and solvent is critical and often requires optimization for each specific substrate combination to achieve high yields.

Applications in Drug Discovery and Medicinal Chemistry

Phenylpiperazine derivatives are prevalent in centrally acting pharmaceuticals. The specific compound, this compound, serves as a valuable building block for creating more complex molecules with potential therapeutic activities. The trifluoromethyl group can significantly influence the electronic properties of the phenyl ring and the basicity of the distal nitrogen of the piperazine, which in turn can modulate target binding and pharmacokinetic profiles.

While there is no specific pharmacological data for this exact molecule, its isomers, particularly 3-(trifluoromethyl)phenyl)piperazine (TFMPP), are known serotonergic agents.[2][3] The pharmacology of these related compounds suggests that this compound could be explored for its potential activity at various G-protein coupled receptors (GPCRs) and transporters in the central nervous system.

Potential Therapeutic Areas

Based on the pharmacology of related arylpiperazines, potential therapeutic applications for derivatives of this compound could include:

-

Psychiatric Disorders: As modulators of serotonin, dopamine, or norepinephrine receptors, these compounds could be investigated for the treatment of depression, anxiety, and other mood disorders.

-

Neurological Disorders: Targeting specific receptor subtypes in the brain could offer therapeutic potential for conditions such as schizophrenia or attention-deficit/hyperactivity disorder (ADHD).

-

Other Indications: The versatility of the arylpiperazine scaffold allows for its application in a wide range of therapeutic areas beyond CNS disorders, including oncology and infectious diseases.

Analytical Characterization

For research and development purposes, rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Table 2: Recommended Analytical Techniques

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | |

| ¹H NMR | To determine the number and environment of protons. |

| ¹³C NMR | To identify the carbon skeleton. |

| ¹⁹F NMR | To confirm the presence and environment of the fluorine atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| High-Performance Liquid Chromatography (HPLC) | To assess purity and for quantitative analysis. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | An alternative method for purity assessment and identification, particularly for volatile derivatives.[4] |

Safety and Handling

Detailed toxicological data for this compound is not available. However, as with any research chemical, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for drug discovery. Its unique substitution pattern offers medicinal chemists a valuable tool for designing novel compounds with potentially enhanced pharmacological and pharmacokinetic properties. While specific biological data remains to be elucidated, the established chemistry and pharmacology of related arylpiperazines provide a strong rationale for its further investigation as a key building block in the development of next-generation therapeutics. Future research focused on the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full therapeutic potential.

References

-

Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Trifluoromethylphenylpiperazine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. (2005, June 27). SWGDRUG.org. Retrieved from [Link]

- Bang-Andersen, B., et al. (2011). Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents.

-

Analytical Methods for the identification of piperazines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). (n.d.). Drug Enforcement Administration. Retrieved from [Link]

-

Staack, R. F., et al. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry, 38(9), 971-981. Retrieved from [Link]

-

1-(3-(Trifluoromethyl)phenyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

-

A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. (2015, August 6). ResearchGate. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

-

The synthesis, analysis and characterisation of piperazine based drugs. (2015, October 19). Figshare. Retrieved from [Link]

-

1-(4-(Trifluoromethyl)phenyl)piperazine. (n.d.). In Wikipedia. Retrieved from [Link]

-

1-(4-(TRIFLUOROMETHYL)PHENYL)PIPERAZINE. (n.d.). precisionFDA. Retrieved from [Link]

-

Diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines as building blocks for drug discovery. (2014). The Journal of Organic Chemistry, 79(12), 5887-5894. Retrieved from [Link]

-

Diastereoselective Synthesis of 2-Phenyl-3-(trifluoromethyl)piperazines as Building Blocks for Drug Discovery. (2014). The Journal of Organic Chemistry, 79(12), 5887-5894. Retrieved from [Link]

Sources

Introduction: Unveiling the Pharmacology of a Prominent Psychoactive Class

An In-Depth Technical Guide to the Mechanism of Action of Trifluoromethylphenyl Piperazine (TFMPP) Derivatives

Trifluoromethylphenyl piperazine (TFMPP) and its derivatives represent a significant class of synthetic compounds within the broader phenylpiperazine family.[1] Initially explored in scientific research for their potent effects on the central nervous system, they have since emerged as prominent "designer drugs" or novel psychoactive substances (NPS), often found in recreational "party pills," sometimes in combination with other substances like benzylpiperazine (BZP).[1][2][3][4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the molecular mechanisms underpinning the action of TFMPP derivatives, focusing on their complex interactions with the serotonergic system. Understanding this pharmacology is critical not only for elucidating their psychoactive and toxicological profiles but also for leveraging their unique properties as research tools to probe monoaminergic neurotransmission.

The core mechanism of TFMPP is intrinsically linked to its function as a serotonin (5-HT) receptor agonist and releasing agent.[4][6] Unlike many other stimulants, its primary influence is on serotonergic pathways, with minimal direct activity on dopamine and norepinephrine systems, a distinction that defines its unique pharmacological signature.[1][2]

Part 1: The Molecular Blueprint of TFMPP Action

The physiological and psychological effects of TFMPP are a direct consequence of its interactions with specific molecular targets in the brain. The narrative of its mechanism of action begins at the synapse, where it modulates serotonergic signaling through a dual approach: direct receptor binding and modulation of serotonin transport.

Receptor Binding Profile: A Non-Selective Serotonergic Ligand

TFMPP exhibits a broad, non-selective affinity for multiple serotonin receptor subtypes, acting as a direct agonist at most of these sites. This promiscuous binding profile is central to its complex effects, which can range from stimulant-like to mildly psychedelic. The compound functions as a full agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[1][2] However, at the 5-HT2A receptor, its activity is more nuanced, acting as a weak partial agonist or even an antagonist.[1][2] This particular interaction is significant, as 5-HT2A receptor activation is a hallmark of classic hallucinogens.

In stark contrast to related arylpiperazines like m-chlorophenylpiperazine (mCPP), TFMPP shows negligible affinity for the 5-HT3 receptor, making it a useful tool for distinguishing receptor-specific effects in research settings.[1][7]

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| 5-HT1A | 288–1,950 | Full Agonist |

| 5-HT1B | 30–132 | Full Agonist |

| 5-HT1D | 282 | Full Agonist |

| 5-HT2A | 160–269 | Weak Partial Agonist / Antagonist |

| 5-HT2C | 62 | Full Agonist |

| 5-HT3 | 2,373 (IC50) | Insignificant Affinity |

| SERT | 121 (EC50) | Binding / Serotonin Release |

| Data compiled from multiple sources.[1] |

Neurotransmitter Dynamics: A Serotonin Releasing Agent

Beyond direct receptor agonism, TFMPP actively increases extracellular serotonin levels by interacting with the serotonin transporter (SERT).[1] It functions as a serotonin releasing agent, a mechanism it shares with entactogenic drugs like MDMA.[3][8] This action potentiates its effects on postsynaptic receptors by flooding the synapse with endogenous serotonin. Critically, TFMPP does not exert significant effects on the reuptake or efflux of dopamine or norepinephrine, which distinguishes its mechanism from that of BZP, a frequent co-ingredient in recreational formulations.[1] The combination of BZP and TFMPP produces a broader monoaminergic effect, crudely mimicking the neurochemical profile of MDMA.[1][6][8]

Downstream Signaling Cascades

The binding of TFMPP to its target 5-HT receptors initiates distinct intracellular signaling cascades. Its agonism at 5-HT1 receptor subtypes (Gi/o-coupled) leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Conversely, its activity at 5-HT2 receptors (Gq/11-coupled) activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Caption: Signaling pathways activated by TFMPP at key serotonin receptors.

Part 2: Linking Mechanism to Effect: Pharmacological & Behavioral Outcomes

The molecular actions of TFMPP translate into a distinct profile of physiological and behavioral effects observed in both preclinical and clinical settings.

-

Animal Models: In rodents, TFMPP has been shown to reduce aggression and induce the head-twitch response, a behavioral proxy for psychedelic potential in humans.[1] However, it also produces aversive effects and is not self-administered by animals, suggesting a lack of reinforcing properties on its own.[1] Drug discrimination studies robustly indicate that the stimulus effects of TFMPP are primarily mediated by the 5-HT1B receptor subtype.[9][10][11]

-

Human Studies: In controlled human trials, TFMPP administration leads to a complex mixture of subjective effects, including dysphoria, anxiety, mental confusion, and stimulant-like feelings.[1][3][12] While anecdotally reported to have mild psychedelic effects, formal studies have not confirmed significant hallucinogenic activity at typical doses.[1] Neurophysiologically, TFMPP has been demonstrated to significantly reduce interhemispheric transfer time (IHTT) in the brain, suggesting an enhancement in the speed of communication between cerebral hemispheres.[13] The combination with BZP is often associated with adverse effects like insomnia, headaches, nausea, and a pronounced hangover.[1][6]

Part 3: Methodologies for Characterization

The elucidation of TFMPP's mechanism of action relies on a suite of robust analytical and pharmacological techniques. The following protocols are foundational for characterizing TFMPP derivatives and similar compounds.

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

Causality: This protocol is essential for determining the binding affinity (Ki) of a compound for a specific receptor. It quantifies the competition between an unlabeled test compound (e.g., TFMPP) and a radiolabeled ligand with known affinity for the target receptor. A lower Ki value indicates higher binding affinity. This is a self-validating system as saturation binding experiments and competition curves with known standards are run to validate the assay parameters.

Methodology:

-

Preparation of Membranes:

-

Homogenize tissue (e.g., rodent brain cortex) or cultured cells expressing the target receptor (e.g., HEK293 cells transfected with 5-HT2C) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 4°C (e.g., 40,000 x g for 15 min).

-

Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step to wash the membranes.

-

Resuspend the final pellet in assay buffer to a specific protein concentration (determined by a Bradford or BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [3H]mesulergine for 5-HT2C receptors).

-

Increasing concentrations of the unlabeled test compound (TFMPP) or a reference compound.

-

The prepared membrane suspension.

-

-

Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known non-radioactive ligand).

-

-

Incubation and Filtration:

-

Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Protocol: HPLC-UV for Quantification after Derivatization

Causality: Standard HPLC with UV detection is challenging for quantifying piperazine derivatives because the core piperazine structure lacks a strong chromophore, resulting in poor UV absorbance and low sensitivity.[14] To overcome this, a pre-column derivatization step is employed using a reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl).[14][15][16] This reagent reacts with the secondary amine of the piperazine ring to form a stable, highly UV-active product, enabling sensitive detection and accurate quantification at low concentrations.[14][15]

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the TFMPP standard in a suitable solvent (e.g., methanol). Create a series of working standards by serial dilution to generate a calibration curve.

-

Prepare the unknown sample (e.g., extracted from a seized tablet or biological matrix) in the same solvent.

-

-

Derivatization Reaction:

-

Prepare a solution of the derivatizing agent, NBD-Cl, in acetonitrile.

-

In a reaction vial, mix a defined volume of the standard or sample solution with an excess of the NBD-Cl solution. An alkaline buffer (e.g., borate buffer, pH 9.0) is often added to facilitate the reaction.

-

Heat the mixture in a water bath or heating block (e.g., 60°C for 30 minutes) to drive the reaction to completion.

-

Cool the solution to room temperature. Dilute with the mobile phase as needed before injection.

-

-

HPLC-UV Analysis:

-

Instrumentation: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.

-

Analytical Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Set the detector to the maximum absorbance wavelength of the TFMPP-NBD derivative (e.g., ~340 nm).[16]

-

Injection: Inject a fixed volume (e.g., 10-20 µL) of the derivatized standards and samples.

-

-

Data Analysis:

-

Identify the peak corresponding to the TFMPP-NBD derivative based on its retention time compared to the derivatized standard.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Quantify the amount of TFMPP in the unknown sample by interpolating its peak area from the calibration curve.

-

Caption: Experimental workflow for the quantification of TFMPP using HPLC-UV.

Conclusion

The mechanism of action of trifluoromethylphenyl piperazine derivatives is multifaceted, characterized primarily by non-selective agonism at multiple 5-HT receptor subtypes and the promotion of serotonin release. This dual action on the serotonergic system, largely in the absence of significant dopaminergic or noradrenergic activity, defines its unique pharmacological profile. While this makes TFMPP a valuable tool for neuropharmacological research, it also underpins the complex and often undesirable effects reported by recreational users, including the potential for serotonergic toxicity.[17] The continued study of these compounds, using validated methodologies as described herein, is essential for both public health and the advancement of our understanding of monoamine neurotransmission.

References

- Trifluoromethylphenylpiperazine - Wikipedia.

- Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv

- Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017-08-15).

- 1-[3-(TRIFLUORO-METHYL)

- Trifluoromethylphenylpiperazine - Grokipedia.

- Trifluoromethylphenylpiperazine - Bionity.

- Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine - PubMed.

- A Review on Analytical Methods for Piperazine Determin

- mCPP but not TFMPP is an antagonist

- 1-(3-Trifluoromethylphenyl)piperazine (hydrochloride) - Cayman Chemical.

- Serotonin Receptor Subtypes and Ligands - ACNP.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchG

- "Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)

- Dopaminergic neurotoxic effects of 3-TFMPP deriv

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz

- Effects of trifluoromethylphenylpiperazine (TFMPP)

- TFMPP may produce its stimulus effects via a 5-HT1B mechanism - PubMed.

- Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. (2021-08-07).

- Determining the subjective effects of TFMPP in human males - ResearchG

- Use of TFMPP stimulus properties as a model of 5-HT1B receptor activ

- 1-(3-Trifluoromethylphenyl) piperazine (TFMPP) in the ventral tegmental area reduces the effect of desipramine in the forced swimming test in rats: possible role of serotonin receptors - PubMed. (1989-11-14).

Sources

- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. esmed.org [esmed.org]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. etd.auburn.edu [etd.auburn.edu]

- 6. Trifluoromethylphenylpiperazine [bionity.com]

- 7. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TFMPP may produce its stimulus effects via a 5-HT1B mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of Fluorinated Piperazines in Modern Drug Discovery: A Technical Guide to Unlocking Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of rational drug design. This guide delves into the multifaceted world of fluorinated piperazine compounds, a privileged scaffold that continues to yield a remarkable array of biologically active molecules. We will explore the chemical rationale behind their synthesis and the profound impact of fluorination on their pharmacokinetic and pharmacodynamic profiles. This document is structured to provide not only a comprehensive overview of their diverse therapeutic applications but also to equip researchers with the practical knowledge to assess their biological activity through detailed, field-proven experimental protocols.

The Strategic Advantage of Fluorine in Piperazine Scaffolds

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common feature in numerous approved drugs due to its favorable physicochemical properties, including high water solubility and the ability to modulate lipophilicity.[1] When combined with fluorine, the most electronegative of elements, the resulting fluorinated piperazine derivatives exhibit a unique set of characteristics that are highly advantageous for drug development.

The introduction of fluorine can significantly alter a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug.

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier (BBB). This is a critical consideration for developing drugs targeting the central nervous system (CNS).

-

Binding Affinity and Selectivity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, thereby increasing binding affinity and selectivity. The small size of the fluorine atom allows it to replace a hydrogen atom without significant steric hindrance.[2]

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby nitrogen atoms in the piperazine ring, influencing the compound's ionization state at physiological pH and affecting its solubility and target engagement.

These unique properties have led to the successful development of fluorinated piperazine-containing drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.

Anticancer Activity: Targeting Key Signaling Pathways

Fluorinated piperazine derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic activity against a variety of cancer cell lines.[3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the inhibition of critical cell signaling pathways.

Mechanism of Action: Induction of Apoptosis and PI3K/Akt/mTOR Pathway Inhibition

A primary mechanism by which many fluorinated piperazine compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3.[4]

Furthermore, a significant number of these compounds target the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[5] By inhibiting key kinases in this pathway, fluorinated piperazines can effectively halt tumor progression. For instance, some derivatives have been shown to downregulate the expression of anti-apoptotic proteins like BCL2, further promoting cancer cell death.[6]

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by Fluorinated Piperazine Compounds

Caption: Inhibition of the PI3K/Akt/mTOR pathway by fluorinated piperazine compounds.

Quantitative Data: Cytotoxicity of Fluorinated Piperazine Derivatives

The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines.

| Compound ID | Description | Cancer Cell Line | Activity (GI50/IC50 in µM) | Reference |

| Vindoline-piperazine conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | 1.00 | [3][7] |

| Vindoline-piperazine conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35 | [3][7] |

| Compound 3e | Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivative | MDA-MB-231 (Breast) | 16.98 | [6] |

| Compound 6b | Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivative | MDA-MB-231 (Breast) | 17.33 | [6] |

| Arylpiperazine 2b | 1-(m-chlorophenyl)piperazine derivative | ENT1-inhibited cells | 12.68 | [8] |

| Arylpiperazine 3c | 1-(p-chlorophenyl)piperazine derivative | ENT1-inhibited cells | 2.38 | [8] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the fluorinated piperazine compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[7]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated piperazine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[9]

Mechanism of Action: Targeting Essential Bacterial Processes

While the exact mechanisms are still under investigation for many compounds, some fluorinated piperazines are believed to exert their antimicrobial effects by targeting essential bacterial enzymes, such as DNA gyrase.[10] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death. Another proposed mechanism involves the disruption of the bacterial cytoplasmic membrane, causing leakage of intracellular components.[11]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The antimicrobial activity of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Fluorinated s-triazinyl piperazines | Staphylococcus aureus | 1-5 | |

| Escherichia coli | Noteworthy activity | [9] | |

| Candida albicans | 2.22 | ||

| Piperazine-substituted quinolones | Gram-positive bacteria | <15 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a quantitative manner.[12][13]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of the fluorinated piperazine compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

-

Inoculum Preparation:

-

From a pure culture of the test microorganism, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

-

Inoculation:

-

Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared inoculum.

-

Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours (for bacteria) or as appropriate for the specific microorganism.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Diagram: Workflow for Broth Microdilution MIC Assay

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Central Nervous System Activity: Modulating Neurotransmitter Pathways

Fluorinated arylpiperazines are a prominent class of CNS-active compounds, with many approved drugs and clinical candidates for the treatment of psychiatric disorders such as schizophrenia and depression.[14][15]

Mechanism of Action: Dopamine and Serotonin Receptor Modulation

The therapeutic effects of these compounds are primarily attributed to their ability to modulate dopaminergic and serotonergic neurotransmission.[16] For instance, many antipsychotic fluorinated piperazines act as antagonists at dopamine D2 receptors, which are hyperactive in certain brain regions in schizophrenia.[15] Additionally, interactions with various serotonin (5-HT) receptors, such as 5-HT1A and 5-HT2A, contribute to their efficacy and can help mitigate some of the side effects associated with D2 receptor blockade.[14] The interplay between these neurotransmitter systems is complex, and the specific receptor binding profile of a compound determines its clinical utility.[17][18]

Diagram: Simplified Dopamine and Serotonin Pathways and Drug Interaction

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 5. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 9. Fluorinated s-triazinyl piperazines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Dysregulation of the dopamine system in the pathophysiology of schizophrenia and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Role of Dopamine in Schizophrenia from a Neurobiological and Evolutionary Perspective: Old Fashioned, but Still in Vogue - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety and handling protocols for 1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine. Given the limited publicly available data for this specific molecule, this document synthesizes information from safety data sheets (SDS) of structurally similar isomers and leverages established principles of chemical hygiene for phenylpiperazine derivatives. The objective is to establish a robust framework for risk mitigation in a research and development setting.

Part 1: Compound Identification and Physicochemical Properties

Proper identification is the foundational step in a sound chemical safety assessment. This compound belongs to the N-arylpiperazine class, a scaffold common in medicinal chemistry. Its structure, featuring a fluorinated and trifluoromethylated phenyl ring, suggests unique electronic properties and potential metabolic stability, which are valuable in drug design but also necessitate careful handling.

While comprehensive experimental data for this specific compound is not widely published, key identifiers and computed properties have been aggregated in Table 1. Researchers should note that the physical properties of isomers can vary, and this data should be used as a guideline.

Table 1: Compound Identification and Properties

| Identifier | Value | Source |

| IUPAC Name | 1-[2-fluoro-4-(trifluoromethyl)phenyl]piperazine | PubChem[1] |

| CAS Number | 817170-70-0 | ChemScene[2] |

| Molecular Formula | C₁₁H₁₂F₄N₂ | ChemScene[2] |

| Molecular Weight | 248.22 g/mol | PubChem[1] |

| Appearance | Solid (Inferred from isomers) | Sigma-Aldrich[3] |

| Melting Point | 88-92 °C (for 4-CF₃ isomer) | Sigma-Aldrich[3] |

| Computed XLogP3 | 2.4 | PubChem[1] |

Part 2: Hazard Identification and Toxicological Profile

A thorough understanding of both known and potential hazards is critical. The toxicological profile for this compound has not been fully characterized.[4] Therefore, this assessment is based on the Globally Harmonized System (GHS) classifications of its close isomers and the broader pharmacology of the phenylpiperazine class.

GHS Hazard Classification (Inferred from Isomers):

-

Skin Irritation (Category 2, H315): Causes skin irritation upon direct contact.[5]

-

Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.[5]

Inferred Toxicological Profile:

-

Pharmacological Activity: Phenylpiperazine derivatives are frequently psychoactive, exhibiting effects as serotonin and dopamine receptor agonists.[6] Some analogs are known to have stimulant properties that can affect the central nervous system.[6]

-

Potential Systemic Effects: Based on related compounds, systemic exposure could potentially lead to adverse effects such as agitation, anxiety, and cardiovascular symptoms (e.g., tachycardia).

-

Metabolism: Like many N-arylpiperazines, this compound is likely metabolized by the cytochrome P450 enzyme system in the liver. While the trifluoromethyl group is generally stable, metabolic attack on the aromatic ring is possible.

-

Hazardous Decomposition: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).

Part 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The "Hierarchy of Controls" is the established framework for mitigating chemical hazards, prioritizing systemic changes over reliance on individual PPE.

Caption: Hierarchy of Controls applied to laboratory handling.

1. Engineering Controls:

-

Primary Containment: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Emergency Facilities: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

2. Administrative Controls:

-

Standard Operating Procedures (SOPs): A specific SOP for handling this compound must be written and approved. This SOP should detail every step from material retrieval to waste disposal.

-

Training: All personnel must be trained on this SOP and the general hazards of phenylpiperazines before commencing work.

3. Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles conforming to EU standard EN166 or ANSI Z87.1 are mandatory. A face shield should be worn over goggles if there is a significant splash risk.

-

Skin Protection:

-

Gloves: Use chemical-resistant nitrile gloves. Always inspect gloves for integrity before use. Employ the proper glove removal technique (without touching the outer surface) to avoid skin contact.

-

Lab Coat: A flame-resistant lab coat with closed cuffs must be worn.

-

-

Respiratory Protection: If engineering controls are not available or insufficient (e.g., during a large spill cleanup), a NIOSH-approved N95 dust mask or a respirator with an appropriate organic vapor cartridge is required.

Part 4: Safe Handling and Storage Procedures

Adherence to meticulous handling and storage protocols is a self-validating system for ensuring safety.

Experimental Protocol: Weighing and Solubilization

-

Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate height. Decontaminate the work surface and analytical balance within the hood.

-

Material Transfer: Transfer the required amount of this compound from the stock container to a tared weigh boat using a chemically resistant spatula. Perform this action slowly and deliberately to minimize dust generation.

-

Weighing: Close the balance door and record the mass.

-

Solubilization: Carefully add the weighed solid to the destination vessel containing the appropriate solvent (e.g., DMSO, PBS).[4] Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete quantitative transfer.

-

Cleanup: Immediately decontaminate the spatula and weigh boat. Dispose of the weigh boat in the designated solid chemical waste container. Wipe down the balance and surrounding work area.

-

Post-Handling: Remove gloves using the proper technique and wash hands thoroughly with soap and water.

Caption: Standard Operating Procedure (SOP) workflow.

Storage Requirements:

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area designated for chemical storage.

-

Segregate from incompatible materials, particularly strong oxidizing agents.

Part 5: Emergency Procedures

Rapid and correct response during an emergency is crucial to minimizing harm.

First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][7]

-

Skin Contact: Remove contaminated clothing. Immediately flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]

Accidental Release Measures: For a small spill, follow the workflow below. For a large spill, evacuate the area and contact institutional emergency personnel.

Caption: Workflow for responding to a chemical spill.

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products like HF.

References

-

This compound . PubChem Compound Summary for CID 46837495. National Center for Biotechnology Information. [Link]

-

1-(3-(Trifluoromethyl)phenyl)piperazine . PubChem Compound Summary for CID 4296. National Center for Biotechnology Information. [Link]

-

1-(4-(Trifluoromethyl)phenyl)piperazine . PubChem Compound Summary for CID 121718. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C11H12F4N2 | CID 46837495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 1-(4-三氟甲基苯基)哌嗪 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 1-(4-TRIFLUOROMETHYLPHENYL)PIPERAZINE - Safety Data Sheet [chemicalbook.com]

- 6. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(2-TRIFLUOROMETHYLPHENYL)-PIPERAZINE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine

This guide provides a comprehensive technical overview of the solubility of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)piperazine, a compound of significant interest in contemporary drug discovery and development. Recognizing the critical role of solubility in determining a compound's developability, this document synthesizes available physicochemical data, offers predictive insights based on analogous structures, and provides a robust experimental protocol for accurate solubility determination. This resource is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical and early-phase development of novel therapeutics.

Introduction: The Criticality of Solubility in Drug Development

The journey of a new chemical entity from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary driver of attrition. Among these, aqueous solubility stands as a paramount gatekeeper, profoundly influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. For a molecule such as this compound, understanding its behavior in various solvent systems is not merely an academic exercise but a foundational pillar of its entire development program.

This guide will delve into the known physicochemical characteristics of this specific piperazine derivative, leverage data from structurally related compounds to forecast its solubility profile, and equip the reader with a detailed, field-proven methodology for its empirical determination.

Physicochemical Properties: A Molecular Portrait

A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility. For this compound, the following data has been compiled from reputable sources.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂F₄N₂ | ChemScene[1] |

| Molecular Weight | 248.22 g/mol | ChemScene[1] |

| CAS Number | 817170-70-0 | ChemScene[1] |

| Appearance | Crystalline solid (predicted) | |

| XLogP3 | 2.4 |

The presence of both a basic piperazine moiety and a lipophilic phenyl ring substituted with electron-withdrawing fluorine and trifluoromethyl groups suggests a complex solubility behavior. The XLogP3 value of 2.4 indicates a moderate degree of lipophilicity, which often correlates with poor aqueous solubility.

Predicted Solubility Profile: An Evidence-Based Estimation

Data for the hydrochloride salt of the related compound, 1-(3-Trifluoromethylphenyl)piperazine, shows it is slightly soluble in acetone, fairly soluble in methanol, and very soluble in water[2]. Another isomer, 1-(2-Trifluoromethylphenyl)piperazine hydrochloride, is reported to be soluble in DMSO and PBS (pH 7.2) at 10 mg/mL[3]. The para-substituted isomer, 1-(4-Trifluoromethylphenyl)piperazine hydrochloride, also demonstrates solubility in DMSO and PBS (pH 7.2) at 10 mg/mL[4].

Based on these analogs, the following solubility profile for this compound (as the free base) is predicted:

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | The hydrophobic phenyl ring with its lipophilic substituents is expected to dominate, leading to poor aqueous solubility. |

| Methanol | Moderate to High | The polarity of methanol and its ability to hydrogen bond with the piperazine nitrogens should facilitate dissolution. | |

| Ethanol | Moderate | Similar to methanol, but its slightly lower polarity may result in reduced solubility. | |